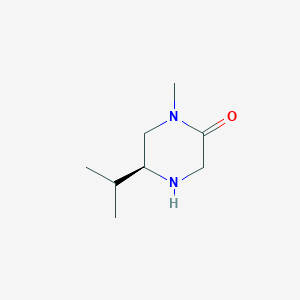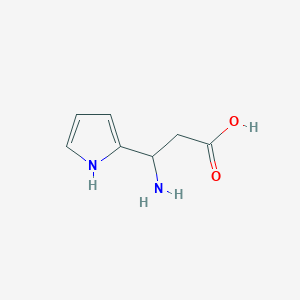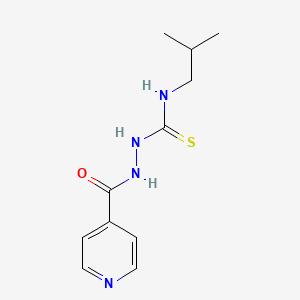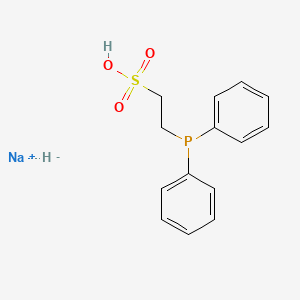
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone is a chemical compound that features a fluorinated pyrrole ring attached to an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone typically involves the fluorination of pyrrole derivatives. One common method includes the reaction of 3-fluoropyrrole with ethanoyl chloride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of fluorine gas.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanoic acid.
Reduction: Formation of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but with methyl groups instead of a fluorine atom.
1-(5-Fluoro-2-(hydroxymethyl)pyridin-3-yl)ethanone: Another fluorinated compound with a pyridine ring instead of a pyrrole ring.
Uniqueness: 1-(3-Fluoro-2,5-dihydropyrrol-1-yl)ethanone is unique due to the presence of the fluorine atom on the pyrrole ring, which imparts distinct chemical and biological properties. The fluorine atom’s electronegativity and small size allow for strong interactions with biological targets, making this compound a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C6H8FNO |
|---|---|
Peso molecular |
129.13 g/mol |
Nombre IUPAC |
1-(3-fluoro-2,5-dihydropyrrol-1-yl)ethanone |
InChI |
InChI=1S/C6H8FNO/c1-5(9)8-3-2-6(7)4-8/h2H,3-4H2,1H3 |
Clave InChI |
NWAGSLOZLXYKIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CC=C(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Cyanophenyl)-1,2-diphenylethenyl]benzonitrile](/img/structure/B12447027.png)



![(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)acetic acid](/img/structure/B12447043.png)
![cobalt(3+);[5-(5,6-dimethyl-2H-benzimidazol-3-id-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;hydroxide;hydrochloride](/img/structure/B12447045.png)

![2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12447071.png)
![2-methyl-N-[(E)-(5-methylthiophen-2-yl)methylidene]-3-nitroaniline](/img/structure/B12447074.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-iodophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12447080.png)

![3-{2-hydroxy-2-[4-(piperidin-1-yl)phenyl]ethenyl}-1H-quinoxalin-2-one](/img/structure/B12447100.png)

![1-Boc-3-([(3-trifluoromethyl-phenyl)-amino]-methyl)-azetidine](/img/structure/B12447116.png)
